Product packaging for Dehydrodidemnin B(Cat. No.:)

Dehydrodidemnin B

Cat. No.: B1235712
M. Wt: 1110.3 g/mol
InChI Key: UUSZLLQJYRSZIS-GHRWIAHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dehydrodidemnin B, also known internationally as Plitidepsin and by the trade name Aplidin, is a cyclic depsipeptide chemical compound originally isolated from the marine ascidian Aplidium albicans . It is a structurally optimized derivative of Didemnin B, characterized by the replacement of a lactyl group with a pyruvic group, which contributes to its enhanced efficacy and improved toxicity profile . This compound exhibits potent and pleiotropic biological activities, making it a valuable tool in pharmacological and mechanistic studies. Its primary mechanism of action is mediated through binding to and inhibiting the eukaryotic translation elongation factor 1 alpha (eEF1A2), a host protein critical for protein synthesis . By targeting eEF1A, Plitidepsin rapidly inhibits protein synthesis, which in turn induces cell cycle arrest, inhibits cell proliferation, and triggers apoptosis (programmed cell death) in various cancer cell types . Preclinical research has demonstrated its promise in shrinking tumors in models of pancreatic, stomach, bladder, and prostate cancers . Furthermore, its interaction with eEF1A, a host factor with potential interactions with multiple viral proteins, underlies its significant antiviral activity. Notably, Plitidepsin has been shown to possess potent preclinical efficacy against SARS-CoV-2 by targeting this host protein . In clinical research, Plitidepsin in combination with dexamethasone has been approved in Australia for the treatment of relapsed and refractory multiple myeloma, highlighting its validated therapeutic potential . For research purposes, this compound is supplied as a high-purity compound for Research Use Only . It is strictly not intended for diagnostic or therapeutic applications in humans or animals. Researchers are advised to consult the product's Certificate of Analysis for specific handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C57H87N7O15 B1235712 Dehydrodidemnin B

Properties

Molecular Formula

C57H87N7O15

Molecular Weight

1110.3 g/mol

IUPAC Name

(2S)-N-[(2R)-1-[[(3S,6R,8S,12S,13R,16R,17S,23S)-13-[(2S)-butan-2-yl]-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propan-2-yl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-N-methyl-1-(2-oxopropanoyl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C57H87N7O15/c1-15-33(8)46-44(66)29-45(67)79-49(32(6)7)48(68)34(9)50(69)58-39(26-30(2)3)54(73)64-25-17-19-41(64)56(75)62(13)43(28-37-20-22-38(77-14)23-21-37)57(76)78-36(11)47(52(71)59-46)60-51(70)42(27-31(4)5)61(12)55(74)40-18-16-24-63(40)53(72)35(10)65/h20-23,30-34,36,39-44,46-47,49,66H,15-19,24-29H2,1-14H3,(H,58,69)(H,59,71)(H,60,70)/t33-,34+,36-,39-,40-,41-,42+,43?,44-,46+,47+,49-/m0/s1

InChI Key

UUSZLLQJYRSZIS-GHRWIAHFSA-N

Isomeric SMILES

CC[C@H](C)[C@@H]1[C@H](CC(=O)O[C@H](C(=O)[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N(C(C(=O)O[C@H]([C@H](C(=O)N1)NC(=O)[C@@H](CC(C)C)N(C)C(=O)[C@@H]3CCCN3C(=O)C(=O)C)C)CC4=CC=C(C=C4)OC)C)CC(C)C)C)C(C)C)O

Canonical SMILES

CCC(C)C1C(CC(=O)OC(C(=O)C(C(=O)NC(C(=O)N2CCCC2C(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C(CC(C)C)N(C)C(=O)C3CCCN3C(=O)C(=O)C)C)CC4=CC=C(C=C4)OC)C)CC(C)C)C)C(C)C)O

Synonyms

aplidin
aplidine
dehydrodidemnin B
plitidepsin

Origin of Product

United States

Biosynthetic Pathways and Production Methodologies of Dehydrodidemnin B

Natural Occurrence and Isolation from Marine Tunicates

Dehydrodidemnin B was originally isolated from the Mediterranean tunicate Aplidium albicans. mdpi.comfrontiersin.orgpsu.eduresearchgate.net It belongs to the didemnin (B1252692) family of compounds, which were first discovered in the Caribbean tunicate Trididemnum solidum. mdpi.compsu.edunih.gov Didemnins (B1670499) are a class of cyclic depsipeptides that have demonstrated potent antitumor, antiviral, and immunosuppressive properties. mdpi.comnih.gov While Didemnin B was the first marine natural product to enter clinical trials as an anticancer agent, its development was hampered by supply issues and toxicity. nih.govscispace.com this compound, a closely related analogue, was found to be more potent and less toxic. researchgate.netnih.gov

The isolation of this compound and other didemnins from tunicates involves extraction from the collected organisms followed by chromatographic separation techniques to purify the desired compound. nih.govresearchgate.net However, the low abundance of these compounds in their natural source presents a significant challenge for large-scale production. nih.goveolss.net This supply problem has been a major driver for exploring alternative production methods.

Microbial Biosynthesis of Didemnins

The complex structure of didemnins, featuring modified amino acid residues, has long suggested a microbial origin, likely from a symbiotic microorganism within the tunicate. nih.govgoogle.com This hypothesis was confirmed with the discovery that certain bacteria are the true producers of these compounds.

Identification of Biosynthetic Gene Clusters (BGCs) in Tistrella Species

Research has identified marine α-proteobacteria of the genus Tistrella, specifically Tistrella mobilis and Tistrella bauzanensis, as the producers of didemnins. researchgate.netnih.govnih.govbiorxiv.org The complete genome sequencing of Tistrella mobilis strain KA081020-065 led to the identification of the putative didemnin biosynthetic gene cluster (BGC), termed the 'did' cluster. nih.govacs.orgfigshare.com This BGC was found on a large megaplasmid, pTM3, within the bacterium. nih.govnih.govacs.org In other Tistrella isolates, the didemnin BGC has been found on the chromosome. biorxiv.org

The 'did' gene cluster is responsible for the biosynthesis of the didemnin backbone. secondarymetabolites.orggoogle.com The identification of this BGC in Tistrella species offers a potential solution to the supply problem by enabling microbial fermentation and genetic engineering approaches for production. nih.govfigshare.comescholarship.org

Enzymatic Machinery and Proposed Biosynthetic Assembly

The biosynthesis of didemnins is carried out by a large, multi-enzyme complex encoded by the 'did' gene cluster. This enzymatic machinery is a hybrid non-ribosomal peptide synthetase-polyketide synthase (NRPS-PKS) system. nih.govbiorxiv.orgnih.gov The 'did' locus encodes a 13-module hybrid NRPS-PKS enzyme complex. nih.govnih.govacs.org

The proposed biosynthetic assembly line proceeds in a co-linear fashion, where each module is responsible for the incorporation and modification of a specific amino acid or keto acid unit. nih.govresearchgate.net The process is initiated by the NRPS DidA, which synthesizes the N-acyl-polyglutamine moieties. nih.gov Subsequent modules, including both NRPS and PKS enzymes, elongate the peptide chain. For instance, the DidG methyltransferase domain is thought to incorporate the α-methyl group in the Hip residue. nih.gov The final linear molecule is then cyclized by a C-terminal thioesterase (TE) domain. nih.gov

Table 1: Key Genes and Enzymes in the Didemnin Biosynthetic Pathway

GeneEnzyme/DomainProposed Function
didA-JNRPS-PKS complexAssembly of the didemnin backbone
didANRPSInitiates biosynthesis by synthesizing N-acyl-polyglutamine moieties nih.gov
didGMethyltransferase (MT)Incorporates the α-methyl group in the Hip residue nih.gov
didH-JNRPSSequential addition of Leu, Pro, and Me₂Tyr residues nih.gov
didJThioesterase (TE)Offloads the final product as a cyclic depsipeptide nih.gov
didKCAAX hydrolase homologPost-assembly cleavage of the prodrug escholarship.org

Post-Assembly Line Maturation Processes

Interestingly, the direct product of the NRPS-PKS assembly line is not this compound or even Didemnin B. Instead, the enzymatic machinery synthesizes fatty acylglutamine ester derivatives, specifically didemnins X and Y. nih.govnih.govacs.org These molecules are considered precursor or prodrug forms of the final active compounds. nih.govescholarship.org

A unique post-assembly line maturation process is responsible for the conversion of these precursors into Didemnin B. nih.govnih.govacs.org This maturation involves the extracellular conversion of didemnins X and Y. nih.govfigshare.comacs.org This process is thought to involve a transmembrane CAAX hydrolase homolog, DidK, which cleaves the N-terminal prodrug scaffolds during cellular export. escholarship.org This prodrug release mechanism is a key feature of didemnin biosynthesis. escholarship.org

Chemical Synthesis of this compound

Given the supply limitations from natural sources, chemical synthesis has been a critical area of research for producing this compound.

Total Synthesis Approaches

Several total synthesis strategies for this compound have been developed. acs.orgacs.orgnih.gov A common approach involves the synthesis of Didemnin A, a simpler analogue, which is then converted to this compound. acs.orgacs.org One successful synthesis of this compound was achieved by coupling a Pyr-Pro-OH side chain to synthetically produced didemnin A. acs.org

Semisynthesis Strategies from Didemnin B or Didemnin A Precursors

Semisynthesis offers a practical route to this compound by leveraging more readily available natural didemnin precursors, primarily Didemnin B. The key chemical transformation is the oxidation of the N-terminal (αS)-lactyl-prolyl moiety of Didemnin B to the N-pyruvyl-prolyl side chain characteristic of this compound. mdpi.com

A recent and highly efficient method for this conversion involves the regioselective oxidation of Didemnin B using the radical catalyst 2,2,6,6-tetramethylpiperidinyloxy (TEMPO) with sodium hypochlorite (B82951) (NaClO) as the oxidant. This one-step process has been reported to achieve yields of over 90%. mdpi.comuva.es Other oxidation reagents have also been explored, including the Dess-Martin periodinane (DMP). However, DMP was found to preferentially oxidize the hydroxyl group on the isostatine (B12759420) residue rather than the desired lactate (B86563) residue. biorxiv.orgresearchgate.net

Didemnin A can also serve as a precursor for this compound. This process involves coupling the pyruvyl-proline side chain to the N-methyl-D-leucine residue of Didemnin A. acs.orggoogle.com This multi-step approach, while feasible, is generally less direct than starting from Didemnin B. acs.org

Table 1: Comparison of Semisynthetic Methods for this compound

Precursor Key Reagent(s) Reported Yield Key Features
Didemnin B TEMPO, NaClO >90% mdpi.comuva.es One-step, regioselective oxidation. mdpi.comuva.es
Didemnin B Dess-Martin Periodinane (DMP) Low (undesired selectivity) biorxiv.org Preferentially oxidizes the isostatine hydroxyl group. biorxiv.org
Didemnin A Pyruvyl-Pro-OH, PyBrOP 62% acs.org Involves coupling a separately synthesized side chain. acs.org
Didemnin A Pyruvic acid, DCC, HOBt Not specified Standard peptide coupling conditions. google.com

Utilization of Specific Coupling Reagents in Peptide Synthesis

The total synthesis of this compound and its analogues, as well as the fragment condensations used in semisynthesis, relies on effective peptide coupling reagents to form amide bonds, particularly those involving sterically hindered or N-methylated amino acids. acs.orguni-kiel.de The choice of reagent is critical to ensure high yields and prevent racemization. uni-kiel.de

Several onium salt-based coupling reagents have proven effective in the synthesis of didemnin-class peptides. acs.orgacs.org These reagents are adept at facilitating the formation of both secondary and the more challenging tertiary amide bonds present in the complex depsipeptide structure. acs.org

Key coupling reagents employed in this compound synthesis include:

HATU (N-[(dimethylamino)-1H-1,2,3-triazo[4,5-b]pyridin-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate-N-oxide): Recognized for its high reactivity and effectiveness in difficult couplings and macrocyclization steps, HATU has been instrumental in improving synthetic routes to this compound. acs.orguni-kiel.dersc.org

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium (B103445) salt-based reagent that is highly effective, particularly in avoiding the generation of toxic byproducts like HMPA. uni-kiel.deglobalresearchonline.net

HBTU (N-[(1H-benzotriazol-1-yl)(dimethylamino)-methylene]-N-methylmethanaminium hexafluorophosphate-N-oxide): A guanidinium (B1211019) reagent similar to HATU, widely used for efficient peptide bond formation. acs.orgacs.orgrsc.org

PyBrOP (Bromotripyrrolidinophosphonium hexafluorophosphate): This reagent has been specifically noted for giving high yields in the formation of tertiary amides, a key challenge in didemnin synthesis. acs.org

These reagents are often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to enhance reaction rates and suppress racemization. google.comuni-kiel.de

Table 2: Key Coupling Reagents in this compound Synthesis

Reagent Reagent Type Application
HATU Guanidinium Salt rsc.org Macrocyclization, coupling of sterically hindered amino acids. acs.orguni-kiel.dersc.org
PyBOP Phosphonium Salt uni-kiel.de General peptide coupling, avoids toxic byproducts. uni-kiel.de
HBTU Guanidinium Salt rsc.org Formation of secondary and tertiary amide bonds. acs.orgacs.org
PyBrOP Phosphonium Salt acs.org Particularly effective for tertiary amide bond formation. acs.org
DCC Carbodiimide google.comuni-kiel.de Used with additives like HOBt for side chain synthesis. google.com

Integrated Bio-Chemical Production Platforms for this compound and Analogues

Addressing the supply limitations of this compound has led to the development of integrated platforms that combine microbial biosynthesis with chemical synthesis. researchgate.netresearchgate.net This chemoenzymatic approach leverages the efficiency of microorganisms to produce complex precursors like Didemnin B, which are then chemically converted to the final product. mdpi.comresearchgate.net

Recent breakthroughs have identified the bacterial origin of didemnins, specifically from species of the marine α-proteobacteria Tistrella. acs.orgnih.gov The discovery and characterization of the didemnin biosynthetic gene cluster (did) has been a pivotal development. acs.orgnih.govkaust.edu.sa This has enabled the creation of enhanced production strains through genetic engineering. For example, introducing a second copy of the did gene cluster into a potent Tistrella strain resulted in a Didemnin B titer of approximately 75 mg/L. researchgate.netresearchgate.netpatsnap.com

These integrated platforms also open avenues for producing novel analogues. kaust.edu.saresearchgate.net Key strategies include:

Genetic Engineering: Modifying the biosynthetic genes can lead to the production of new didemnin congeners with altered structures. acs.orggoogle.com

Precursor-Directed Biosynthesis: Supplementing the fermentation medium with unnatural amino acid precursors can result in their incorporation into the didemnin scaffold, generating novel derivatives. patsnap.comresearchgate.net

This synergistic combination of biosynthesis and chemical synthesis represents a sustainable and scalable solution to overcome the production challenges of complex marine natural products like this compound and facilitates the exploration of new, potentially more potent analogues. researchgate.netresearchgate.netpatsnap.com

Structural Characterization and Conformation of Dehydrodidemnin B

Primary Structure and Comparative Analysis with Didemnin (B1252692) B

Dehydrodidemnin B is a structural analogue of Didemnin B, a compound first isolated from the Caribbean tunicate Trididemnum solidum. nih.govbiorxiv.org Both are cyclic depsipeptides, but they differ in the side chain attached to the macrocycle. biorxiv.orgarxiv.org The core macrocycle of this compound is composed of several amino acid residues, including isostatine (B12759420) (Ist), N-methyl-p-methoxyphenylalanine (NMe-OMe-Tyr), and threonine (Thr). univ-lille.frpsu.edu

Table 1: Comparison of Key Structural Features of this compound and Didemnin B

Feature This compound (Aplidine) Didemnin B
Source Organism Aplidium albicans drugfuture.comnih.gov Trididemnum solidum nih.govbiorxiv.org
Core Structure Cyclic depsipeptide drugfuture.comresearchgate.net Cyclic depsipeptide researchgate.net
Terminal Side Chain Pyruvyl-proline arxiv.org Lactate (B86563) biorxiv.orgarxiv.org
Key Difference Contains a pyruvyl group arxiv.org Contains a lactate group biorxiv.org

Conformational Analysis of this compound in Solution

The conformation of this compound in solution is not static but exists as a dynamic equilibrium of multiple interconverting isomers. researchgate.netnih.gov This conformational flexibility is a critical aspect of its chemistry and biological function.

Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal tool in characterizing the conformational behavior of this compound. researchgate.netacs.org 2D-NMR studies have revealed that in solution, this compound exists as a mixture of slowly interconverting conformers. drugfuture.comacs.org The primary source of this isomerism is the restricted rotation around the tertiary amide bond connecting the proline (Pro) and pyruvyl (Pyr) residues in the side chain (Pro⁸-Pyr). researchgate.netnih.govacs.org

In dimethyl sulfoxide (B87167) (DMSO), this compound exhibits a complex equilibrium of four distinct conformations in a ratio of approximately 47:33:13:7. acs.orgnih.gov The two major conformers, accounting for 47% and 33% of the population, correspond to the cis and trans isomers around the Pro⁸-Pyr amide bond, respectively. acs.orgnih.gov The two minor conformers also arise from cis/trans isomerism at the same bond, but within structures where the NMe-Leu⁷-Pro⁸ amide bond is in a cis configuration instead of the more common trans form. acs.orgnih.gov

Computational modeling, including molecular mechanics and dynamics simulations, has complemented spectroscopic data to provide a more detailed picture of this compound's conformational landscape. nih.govcsic.es These simulations, performed with various solvent models, have confirmed that the ensembles of three-dimensional structures for the cis and trans isomers are indeed similar. researchgate.netnih.gov

Molecular dynamics studies have also shed light on the hydrogen bonding patterns that stabilize the different conformers. researchgate.net In the major conformers, a hydrogen bond is formed between the pyruvyl unit of the side chain and the threonine (Thr⁶) residue at the junction of the macrocycle and the side chain. researchgate.netnih.gov Interestingly, each isomer utilizes a different carbonyl group of the pyruvyl unit for this interaction: the CO(2) carbonyl in the cis isomer and the CO(1) carbonyl in the trans isomer. researchgate.netnih.gov This differential hydrogen bonding helps to stabilize both isomers to a similar extent. acs.org The minor isomers, with a cis NMe-Leu⁷-Pro⁸ amide bond, adopt a more extended side chain conformation where this hydrogen bonding to the macrocycle is absent. nih.gov

As established by NMR, this compound primarily exists as a mixture of conformational isomers due to restricted rotation around amide bonds in its side chain. acs.orgresearchgate.net The two most abundant forms are the cis and trans isomers with respect to the Pro⁸-Pyr amide bond, existing in an approximate 1:1 ratio. researchgate.netnih.gov These isomers are sufficiently stable to be resolved by High-Performance Liquid Chromatography (HPLC). researchgate.netnih.gov

The interconversion between these isomers is slow on the NMR timescale. researchgate.netacs.org In DMSO, the four identified conformers arise from cis/trans isomerization at two different amide bonds: NMe-Leu⁷-Pro⁸ and Pro⁸-Pyr. acs.orgnih.gov The major pair of conformers has a trans NMe-Leu⁷-Pro⁸ bond, while the minor pair has a cis configuration at this bond. acs.orgnih.gov

Table 2: Conformational Isomers of this compound in DMSO

Conformer Type Amide Bond Isomerism (NMe-Leu⁷-Pro⁸) Amide Bond Isomerism (Pro⁸-Pyr) Population Ratio
Major trans cis ~47% acs.orgnih.gov
Major trans trans ~33% acs.orgnih.gov
Minor cis cis ~13% acs.orgnih.gov
Minor cis trans ~7% acs.orgnih.gov

Structure Activity Relationship Sar Studies of Dehydrodidemnin B and Its Analogues

Core Macrocycle Structural Requirements for Bioactivity

The macrocyclic core of dehydrodidemnin B and its parent compounds, the didemnins (B1670499), is a fundamental prerequisite for their biological activity. Studies comparing various natural and synthetic congeners have consistently shown that the integrity of this native cyclic depsipeptide structure is essential for cytotoxicity and antiviral effects. nih.gov The macrocycle, a 23-membered ring in the case of didemnins, provides a rigid scaffold that correctly orients the crucial side chain for interaction with its biological targets. nih.govacs.org

The core structure contains several unique amino acid residues, including isostatine (B12759420) (Ist) and α-(α-hydroxyisovaleryl)propionic acid (Hip), which contribute to its distinct three-dimensional conformation. acs.orgmdpi.com This specific conformation, often described as a twisted figure "8", is stabilized by intramolecular hydrogen bonds and is critical for binding to its molecular target, the eukaryotic elongation factor 1A (eEF1A). psu.edu Any significant alteration or linearization of this macrocyclic ring results in a dramatic loss of biological activity, underscoring its role as the foundational pharmacophore. For instance, while minor modifications within the macrocycle, such as the substitution of isostatine with norstatine (which has an isopropyl side chain instead of a sec-butyl group), have been shown to retain biological properties, major disruptions are not tolerated. nih.gov This highlights the stringent conformational and structural requirements of the macrocycle for potent bioactivity.

Impact of Side-Chain Modifications on this compound's Biological Profile

While the macrocycle is essential, the linear side chain of this compound plays a pivotal role in modulating its biological potency. The most significant modification that distinguishes this compound from its precursor, didemnin (B1252692) B, is the presence of a pyruvyl group at the terminus of the side chain, in place of a lactyl group. nih.govfrontiersin.org This seemingly minor change—the oxidation of a hydroxyl to a ketone—results in a substantial increase in cytotoxic activity, with this compound being approximately ten times more active than didemnin B against certain cancer cell lines. nih.gov

The side chain, which typically consists of a dipeptide such as L-Pro-N-Me-D-Leu, folds back towards the macrocycle, forming a type II β-turn conformation. researchgate.net This spatial arrangement is crucial for the molecule's interaction with its biological target. researchgate.net Researchers have explored various modifications to this side chain to probe the structure-activity relationships further. For example, the synthesis of an analogue of didemnin B containing a ψ[CH2NH] amide bond surrogate between N-Me-D-Leu and Pro resulted in a compound with comparable antitumor activity, indicating that some flexibility in the amide bond is tolerated. nih.gov

The following table summarizes the impact of key side-chain modifications on the cytotoxic activity of this compound and related compounds.

Compound/AnalogueKey Side-Chain FeatureEffect on Bioactivity
This compound Pyruvyl-ProlineHigh cytotoxic potency. nih.gov
Didemnin B Lactyl-ProlineLower cytotoxic potency compared to this compound. nih.gov
Didemnin M Modified Proline residueRemarkable gains in in-vitro and in-vivo activities compared to Didemnin B. nih.gov
Didemnin B analogue ψ[CH2NH] amide bond surrogate between N-Me-D-Leu and ProComparable activity to Didemnin B. nih.gov

Comparative Activity Profiles of this compound Derivatives

The enhanced biological activity of this compound compared to its parent compound, didemnin B, has been demonstrated across a range of human cancer cell lines. This difference in potency underscores the critical role of the side-chain's terminal pyruvyl group. The cytotoxic effects of these compounds are typically quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.

For instance, in the human colon cancer cell line HCT116, this compound exhibits an IC50 of approximately 13 nM, whereas didemnin B shows an IC50 of around 28 nM. biorxiv.org This demonstrates a more than twofold increase in potency with the side-chain modification. Similarly, against the L-1210 mouse leukemia cell line, this compound has an IC50 of 0.3 ng/mL. google.com The table below presents a comparison of the cytotoxic activities of this compound and didemnin B against various cancer cell lines.

Cell LineThis compound (IC50)Didemnin B (IC50)Reference
HCT116 (Human Colon Carcinoma)~13 nM~28 nM biorxiv.org
RKO (Human Colon Carcinoma)~20 nM~20 nM biorxiv.org
L-1210 (Mouse Leukemia)0.3 ng/mL- google.com
P-388 (Mouse Leukemia)0.175 ng/mL- google.com
B-16 (Mouse Melanoma)0.225 ng/mL- google.com
A-549 (Human Lung Carcinoma)0.5 ng/mL- google.com
HeLa (Human Cervix Epithelioid Carcinoma)0.5 ng/mL- google.com
KB (Human Oral Epidermoid Carcinoma)5.6 ng/mL- google.com

Rational Design and Synthesis of this compound Analogues Based on SAR

The insights gained from structure-activity relationship studies have enabled the rational design and synthesis of novel this compound analogues with the aim of improving potency, selectivity, and pharmacokinetic properties. mdpi.com One key strategy has been to explore the importance of the side chain's conformation. For example, to investigate the contribution of the β-II turn conformation to bioactivity, researchers have designed and synthesized analogues where the L-Pro-N-Me-D-Leu dipeptide in the side chain is replaced by a β-II turn mimetic. researchgate.net This approach allows for a more rigid conformation, helping to elucidate the optimal spatial arrangement for receptor binding. researchgate.net

Another approach has been the synthesis of analogues with modifications intended to enhance therapeutic potential. The development of tamandarin B analogues, which share the same macrocyclic core as didemnins but differ in the side chain, is one such example. nih.gov By attaching the side chains of highly active didemnins, such as this compound and didemnin M, to the tamandarin B macrocycle, researchers have created new compounds with promising bioactivity. nih.gov The synthesis of these complex molecules is a significant challenge, often requiring multi-step procedures. A common strategy involves the separate synthesis of the macrocycle and the side chain, followed by their coupling in the final steps. nih.gov This modular approach facilitates the creation of a library of analogues with diverse side chains for SAR studies. nih.gov The synthesis of this compound itself has been achieved through a strategy involving the initial synthesis of didemnin A, followed by further chemical modifications to yield the final product. frontiersin.org These synthetic efforts are crucial not only for producing sufficient quantities of the drug for preclinical and clinical studies but also for generating novel derivatives with potentially superior therapeutic profiles. frontiersin.orgvliz.be

Molecular and Cellular Mechanisms of Action of Dehydrodidemnin B

Induction of Apoptosis by Dehydrodidemnin B

This compound is a potent inducer of apoptosis, a form of programmed cell death, in various cancer cell lines. nih.govnih.govfrontiersin.org This process is triggered through the activation of specific cellular pathways that converge to execute the apoptotic program.

A key event in the induction of apoptosis by this compound is the activation of a cascade of cysteine-aspartic proteases, known as caspases. cancer.govnih.gov Treatment with this compound leads to the activation of initiator caspases, which in turn activate executioner caspases, such as caspase-3. cancer.gov The activation of caspase-3 is a critical step, as this enzyme is responsible for cleaving a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. cancer.govnih.gov Studies have shown that the induction of apoptosis by this compound can be inhibited by general caspase inhibitors, highlighting the essential role of this enzyme family in the drug's cytotoxic activity. nih.gov

This compound also modulates the mitochondrial pathway of apoptosis, a central route for the induction of programmed cell death. cancer.govresearchgate.netfrontiersin.org This compound can trigger the release of cytochrome c from the mitochondria into the cytoplasm. cancer.gov The release of cytochrome c is a pivotal event that initiates the formation of the apoptosome, a protein complex that activates caspase-9, an initiator caspase. researchgate.net This, in turn, leads to the activation of downstream executioner caspases and the dismantling of the cell. researchgate.net The process of mitochondrial outer membrane permeabilization, which allows for cytochrome c release, is often regulated by the Bcl-2 family of proteins. nih.gov this compound has been shown to influence the balance of pro-apoptotic and anti-apoptotic Bcl-2 family members, further promoting the mitochondrial apoptotic pathway. nih.gov

Protein Synthesis Inhibition by this compound

A fundamental mechanism of action for this compound is its ability to potently inhibit protein synthesis. nih.govresearchgate.netfigshare.comnih.gov This inhibition occurs at the elongation stage of translation, a critical phase where the polypeptide chain is extended. figshare.comnih.gov

The primary molecular target for this compound's inhibition of protein synthesis is the eukaryotic elongation factor 1 alpha 1 (eEF1A1). researchgate.netnih.govmdpi.com eEF1A1 is a GTP-binding protein that plays a crucial role in delivering aminoacyl-tRNA to the A-site of the ribosome during translation. mdpi.com this compound binds to the eEF1A1/GTP/aminoacyl-tRNA complex at the ribosomal A-site, stabilizing it and preventing the subsequent translocation step. figshare.comnih.gov This blockage effectively halts the elongation of the polypeptide chain, leading to a global shutdown of protein synthesis. figshare.comnih.gov

The inhibition of protein synthesis by this compound has a significant impact on the levels of proteins with short half-lives, such as the anti-apoptotic protein Mcl-1. nih.govmdpi.com Mcl-1 is a key member of the Bcl-2 family that promotes cell survival by inhibiting apoptosis. nih.govmdpi.com Due to its rapid turnover, the cellular levels of Mcl-1 are highly dependent on continuous protein synthesis. nih.gov By inhibiting protein synthesis, this compound leads to a rapid depletion of Mcl-1, which sensitizes cancer cells to apoptosis. nih.govresearchgate.net The loss of Mcl-1 shifts the balance towards pro-apoptotic Bcl-2 family members, thereby lowering the threshold for apoptosis induction. nih.govresearchgate.net

Dual Target Inhibition: this compound's Effect on PPT1 and eEF1A1

Emerging research has revealed that the potent apoptotic activity of this compound and its analog, didemnin (B1252692) B, stems from the dual inhibition of two distinct molecular targets: palmitoyl-protein thioesterase 1 (PPT1) and eEF1A1. nih.govresearchgate.netresearchgate.net

PPT1 is a lysosomal enzyme responsible for removing palmitate groups from modified proteins, a process known as depalmitoylation. researchgate.net Inhibition of PPT1 leads to the accumulation of palmitoylated proteins and lysosomal dysfunction, which can contribute to cellular stress and apoptosis. researchgate.net

The concurrent inhibition of both PPT1 and eEF1A1 by this compound creates a synergistic effect that potently induces apoptosis in sensitive cancer cells. nih.govresearchgate.net The inhibition of eEF1A1 halts the production of crucial survival proteins like Mcl-1, while the inhibition of PPT1 induces lysosomal stress. researchgate.net This combinatorial attack on two separate cellular processes overwhelms the cell's survival mechanisms, leading to rapid and efficient apoptosis. nih.govresearchgate.net This dual-targeting mechanism helps to explain the exceptional potency of this compound in certain cancer contexts. nih.gov

Palmitoyl-Protein Thioesterase 1 (PPT1) Inhibition

This compound has been identified as a direct inhibitor of palmitoyl-protein thioesterase 1 (PPT1). nih.govmdpi.com PPT1 is a lysosomal enzyme responsible for removing palmitate groups from modified proteins, a process known as depalmitoylation, which is crucial for their degradation. researchgate.net The inhibition of PPT1 by this compound is characterized as noncompetitive. nih.gov This enzymatic inhibition is a key component of the compound's cytotoxic activity. Research has shown that the dual inhibition of both PPT1 and the eukaryotic translation elongation factor 1 alpha 1 (eEF1A1) by this compound leads to a potent induction of apoptosis in certain cancer cell lines. nih.govresearchgate.net This suggests that while inhibition of protein synthesis via eEF1A1 is a major mechanism, the disruption of lysosomal function through PPT1 inhibition significantly contributes to the compound's cell-killing capabilities. nih.govmdpi.com The inhibition of PPT1 disrupts the proper localization and function of proteins, leading to lysosomal dysfunction and subsequent apoptosis, especially in cells with high metabolic rates like cancer cells. researchgate.net

Lysosomal Deacidification and its Consequences

A direct consequence of PPT1 inhibition by this compound is the deacidification of lysosomes. researchgate.net The enzyme PPT1 is required for the depalmitoylation of the V0a1 subunit of the vacuolar-type H+-ATPase (v-ATPase), a proton pump essential for maintaining the acidic pH of lysosomes. researchgate.netresearchgate.net When PPT1 is inhibited, the v-ATPase cannot assemble correctly, leading to a loss of its proton-pumping function and a subsequent increase in the lysosomal pH, or deacidification. researchgate.netresearchgate.net

This disruption of the lysosomal acidic environment has several downstream consequences. Normal lysosomal degradative functions are impaired, which can affect cellular processes like autophagy and endocytosis. mdpi.com The deacidification of lysosomes due to PPT1 inhibition also leads to the displacement of the mTORC1 complex from the lysosomal membrane, resulting in the inhibition of mTORC1 signaling. researchgate.net This, in turn, can halt protein synthesis and cell proliferation. researchgate.net The impaired autophagy observed in cells treated with PPT1 inhibitors may be a result of this lysosomal deacidification and the accumulation of palmitoylated proteins within the lysosome. researchgate.net

Consequence of Lysosomal DeacidificationMechanismReference
Impaired AutophagyDisruption of lysosomal degradative function. researchgate.net
mTORC1 InhibitionDisplacement of mTORC1 from the lysosomal membrane following v-ATPase disruption. researchgate.net
Reduced Protein SynthesisDownstream effect of mTORC1 inhibition. researchgate.net
Halted Cell ProliferationConsequence of inhibited mTORC1 signaling. researchgate.net

Cell Cycle Perturbation by this compound

This compound significantly interferes with the normal progression of the cell cycle, a hallmark of many effective anticancer agents. researchgate.netvliz.be Its effects are observed at distinct phases, primarily causing arrest at the G1 and G2 checkpoints. researchgate.net

G1 to S Phase Progression Inhibition

This compound has been shown to inhibit the progression of cells from the G1 phase to the S phase of the cell cycle. researchgate.nettandfonline.com This effect is often observed at lower concentrations of the compound. By preventing cells from entering the S phase, where DNA replication occurs, this compound effectively halts the proliferation of cancer cells. vliz.be This G1 arrest is characterized by an accumulation of cells in the G0/G1 phase and a corresponding decrease in the percentage of cells in the S phase.

G2 Phase Cell Cycle Arrest

In addition to its effects on G1 progression, this compound also induces a cell cycle arrest at the G2 phase. researchgate.netvliz.be This G2 blockade is typically observed at higher concentrations of the compound. The arrest in the G2/M phase prevents cells from entering mitosis. This disruption is associated with a concentration-dependent decrease in the levels of cyclin A and cyclin B, which are crucial for the progression through the S phase and their levels peak at the G2 and G2/M phases, respectively. The ability to induce cell cycle arrest at two different checkpoints, G1 and G2, highlights the compound's potent and multifaceted antiproliferative activity. researchgate.netvliz.be

Cell Cycle PhaseEffect of this compoundAssociated Molecular ChangesReference
G1 Phase Inhibition of progression to S phaseAccumulation of cells in G0/G1 researchgate.nettandfonline.com
S Phase Significant drop in the proportion of cells-
G2 Phase Cell cycle arrest (G2/M blockade)Reduction of cyclin A and cyclin B levels researchgate.netvliz.be

Modulation of Key Signaling Pathways by this compound

The cytotoxic effects of this compound are also mediated through the modulation of critical intracellular signaling pathways that regulate stress responses and apoptosis.

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways (JNK, p38)

This compound has been found to activate specific stress-activated protein kinase pathways, namely the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways. The JNK and p38 MAPK pathways are typically activated in response to various cellular stresses, including exposure to cytotoxic agents, inflammatory cytokines, and environmental insults. frontiersin.orgnih.gov Activation of these pathways is generally associated with the promotion of apoptosis. frontiersin.org The induction of the JNK pathway is a key part of the apoptotic mechanism triggered by this compound, contributing to its anticancer activity. This activation is part of a larger cascade of events that ultimately leads to programmed cell death in sensitive cancer cells.

Regulation of mTORC1 Pathway

The mammalian target of rapamycin (B549165) (mTOR) is a serine/threonine protein kinase that forms two distinct complexes, mTORC1 and mTORC2. genome.jp mTORC1, in particular, is a central regulator of cell growth, proliferation, and metabolism, responding to a variety of signals including growth factors and amino acids. genome.jpfrontiersin.org

Research has shown that the related compound, didemnin B, acts as a persistent agonist of the mTORC1 pathway. nih.gov This activation is a consequence of the compound's known ability to suppress protein translation. nih.gov The inhibition of protein synthesis leads to a reduction in the levels of REDD1, a short-lived protein that normally acts as an inhibitor of mTORC1. nih.gov The loss of REDD1 releases this brake on mTORC1, leading to its activation. nih.gov This activation is evidenced by the increased phosphorylation of mTORC1 substrates such as p70S6K and 4E-BP1. nih.gov Although this mechanism has been detailed for didemnin B, the structural and functional similarities between didemnin B and this compound suggest a comparable mode of action.

ComponentRole in mTORC1 PathwayEffect of Didemnin B
mTORC1 Central kinase complex promoting cell growth and proliferation. genome.jpfrontiersin.orgActivated. nih.gov
REDD1 Inhibitor of mTORC1. nih.govExpression is lost, leading to mTORC1 activation. nih.gov
p70S6K Downstream substrate of mTORC1, involved in protein synthesis. nih.govPhosphorylation is increased. nih.gov
4E-BP1 Downstream substrate of mTORC1, regulates translation initiation. nih.govPhosphorylation is increased. nih.gov

Alteration of Rac1 GTPase and Phosphatase Activity

This compound has been shown to induce apoptosis in cancer cells through mechanisms involving the activation of the Rac1 small GTPase and the inhibition of protein phosphatase activity. researchgate.netmdpi.com Rac1 is a member of the Rho family of GTPases and is involved in regulating cell proliferation, cytoskeletal organization, and cell death.

Treatment of cancer cells with this compound leads to the activation of Rac1. researchgate.netmdpi.com This activation is characterized by the translocation of Rac1 to the plasma membrane. researchgate.net The activation of Rac1, combined with the inhibition of protein phosphatases, contributes to a sustained activation of stress-activated protein kinases like JNK and p38 MAPK, ultimately leading to apoptosis. researchgate.netmdpi.com Specifically, the downregulation of MKP-1 phosphatase has been identified as a key event in this process. mdpi.comaacrjournals.org

Cellular ComponentEffect of this compoundConsequence
Rac1 GTPase Activated and translocated to the plasma membrane. researchgate.netmdpi.comContributes to sustained JNK and p38 MAPK activation. researchgate.net
Protein Phosphatases (e.g., MKP-1) Inhibited/Downregulated. researchgate.netmdpi.comContributes to sustained JNK and p38 MAPK activation. researchgate.net
JNK and p38 MAPK Persistently activated. researchgate.netmdpi.comInduction of apoptosis. researchgate.net

Other Proposed Molecular Targets and Pathways

Beyond the mTORC1 and Rac1 pathways, this compound has been found to modulate other molecular targets and signaling cascades that are critical for tumor growth and survival.

Ornithine Decarboxylase (ODC) Activity Modulation

Ornithine decarboxylase (ODC) is the first and rate-limiting enzyme in the biosynthesis of polyamines, which are essential for cell growth and proliferation. Inhibition of ODC activity has been a target for cancer therapy. This compound has been shown to decrease ODC activity in a dose-dependent manner in human colon carcinoma cell lines. nih.gov This inhibition of ODC is considered one of the mechanisms contributing to the compound's antiproliferative effects. ashpublications.orgnih.govnih.gov

Epidermal Growth Factor Receptor (EGFR) Interaction

The epidermal growth factor receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, initiates signaling cascades that promote cell proliferation, survival, and migration. wjgnet.comnih.gov In some cancer cells, this compound has been shown to induce a sustained activation of EGFR. mdpi.comaacrjournals.org While seemingly counterintuitive for an anticancer agent, this prolonged activation may lead to receptor downregulation or trigger pro-apoptotic signaling under certain cellular contexts. Furthermore, in colorectal cancer cell lines, the use of EGFR-targeted polymersomes significantly reduced the cytotoxicity and cellular uptake of this compound, suggesting a direct or indirect interaction with the EGFR pathway is crucial for its activity in these cells. dovepress.com

Vascular Endothelial Growth Factor (VEGF) Secretion Inhibition

Vascular endothelial growth factor (VEGF) is a key signaling protein that stimulates angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. researchgate.net this compound has demonstrated antiangiogenic properties by inhibiting the secretion of VEGF from cancer cells. ashpublications.orgdovepress.comresearchgate.net For instance, in the human leukemia cell line MOLT-4, this compound was found to block VEGF secretion and consequently downregulate the expression of its receptor, VEGFR-1 (Flt-1). ashpublications.orgnih.govdovepress.com This action disrupts the autocrine loop that can stimulate leukemia cell growth, highlighting an important antiangiogenic mechanism of the compound. ashpublications.orgnih.gov

Target/PathwayEffect of this compoundImplication for Anticancer Activity
Ornithine Decarboxylase (ODC) Decreased activity. nih.govInhibition of polyamine biosynthesis and cell proliferation. nih.gov
Epidermal Growth Factor Receptor (EGFR) Sustained activation in some cell lines; interaction is key for drug uptake in others. mdpi.comaacrjournals.orgdovepress.comComplex role, potentially leading to apoptosis or facilitating drug action. mdpi.comdovepress.com
Vascular Endothelial Growth Factor (VEGF) Inhibition of secretion. ashpublications.orgdovepress.comresearchgate.netAntiangiogenic effect, disrupting tumor blood supply and growth. dovepress.comresearchgate.net

Preclinical Pharmacodynamics and Efficacy of Dehydrodidemnin B

In Vitro Antineoplastic Activity of Dehydrodidemnin B

The antitumor effects of this compound have been demonstrated across a wide array of cancer cell lines, where it induces cell cycle arrest and apoptosis. iiarjournals.orgmdpi.com Its primary mechanism involves the inhibition of the eukaryotic translation elongation factor 1A2 (eEF1A2), a protein overexpressed in many tumors and crucial for protein synthesis. mdpi.com

Efficacy Across Diverse Cancer Cell Lines

This compound has shown potent cytotoxic activity against a broad spectrum of human cancer cell lines in laboratory settings. Its efficacy extends to both solid tumors and hematological malignancies, often demonstrating activity at nanomolar concentrations. dovepress.comnih.gov In vitro studies have confirmed its effectiveness against cell lines derived from non-small-cell lung cancer, pancreas, breast, melanoma, sarcoma, gastric, ovarian, and bladder cancers. iiarjournals.orgdovepress.com Furthermore, it is particularly active against various hematological cancer cell lines, including those from multiple myeloma, leukemia, and lymphoma. iiarjournals.orgdovepress.com For instance, all tested cell lines of Diffuse Large B-cell Lymphoma (DLCL) and Burkitt lymphoma have shown high sensitivity to the compound. nih.govnih.gov

Cancer TypeCell Line ExamplesObserved Effect
Colon CarcinomaHT-29, CT-2, LS174TPotent cytotoxicity, inhibition of cell growth. nih.govtaylorandfrancis.com
Hematological MalignanciesRamos (Burkitt Lymphoma), RL (DLCL), MOLT-4 (Leukemia)High sensitivity, potent inhibition, induction of apoptosis. dovepress.comnih.govmdpi.com
Ovarian CancerTOV-21G (Clear Cell Carcinoma)Significant antitumor activity. iiarjournals.org
Pancreatic Cancer-Cytotoxic activity. dovepress.com
Breast Cancer-Cytotoxic activity. dovepress.com
Melanoma-Cytotoxic activity. dovepress.com

Dose-Dependent Cytotoxicity and Cell Viability Studies

The cytotoxic effects of this compound are consistently shown to be dose-dependent. In studies using human colon carcinoma cell lines, a clear dose-response relationship was established through clonogenic assays, which measure long-term cell survival. nih.gov A concentration of 10⁻⁸ M was sufficient to completely inhibit cell growth. nih.gov Furthermore, a dose-dependent decrease in the activity of ornithine decarboxylase, an enzyme linked to cell proliferation, was also observed. nih.gov

In hematological cancer cell lines, this compound demonstrates potent activity, with half-maximal inhibitory concentration (IC50) values typically in the low nanomolar range. dovepress.comnih.gov For example, the IC50 values for the RL and Ramos lymphoma cell lines after 96 hours of treatment were determined to be 1.5 ± 0.5 nM and 1.7 ± 0.7 nM, respectively. nih.gov This high potency underscores the compound's significant potential as an antineoplastic agent.

Cell LineCancer TypeParameterValue
Human Colon CarcinomaColon CancerGrowth InhibitionComplete inhibition at 10 nM (10⁻⁸ M). nih.gov
RLDiffuse Large B-cell LymphomaIC50 (96h)1.5 ± 0.5 nM. nih.gov
RamosBurkitt LymphomaIC50 (96h)1.7 ± 0.7 nM. nih.gov
Various Solid & HematologicalMultiple CancersIC50≤1 nM in many cell lines. dovepress.com

In Vivo Antitumor Efficacy of this compound in Animal Models

The promising in vitro results for this compound have been substantiated by in vivo studies using animal models, which are crucial for evaluating a drug's therapeutic potential in a complex biological system.

Murine Xenograft Models of Solid Tumors

This compound has demonstrated significant antitumor effects in murine xenograft models, where human cancer cells are implanted into immunodeficient mice. In a xenograft model of ovarian clear cell carcinoma using TOV-21G cells, treatment with this compound for two weeks resulted in a notable reduction in tumor burden. iiarjournals.org The mean tumor volume in treated mice was 221.1 mm³, nearly half that of the 438.0 mm³ observed in the phosphate-buffered saline-treated control group. iiarjournals.org

In vivo efficacy has also been reported in xenograft models of other solid tumors, including pancreatic cancer, where it showed synergistic activity when combined with gemcitabine. dovepress.com These studies confirm that this compound can inhibit the growth of established solid tumors in a living organism.

Cancer TypeAnimal ModelKey Finding
Ovarian Clear Cell CarcinomaTOV-21G subcutaneous xenograft in miceMean tumor volume reduced to 221.1 mm³ vs. 438.0 mm³ in control after 2 weeks of treatment. iiarjournals.org
Pancreatic CancerXenograft modelDemonstrated in vivo antitumor effect. dovepress.com

Efficacy in Hematological Malignancy Models

The efficacy of this compound has been particularly notable in preclinical models of hematological cancers. In a murine xenograft model using Ramos Burkitt lymphoma cells, the compound showed significant therapeutic effects as a single agent. nih.gov Treatment with this compound led to significant tumor growth inhibition. nih.gov Furthermore, it extended the lifespan of the animals; the median survival for untreated control mice was 31 days, whereas mice treated with this compound had a median survival of 35 days. nih.gov

In vivo studies have also demonstrated its activity in multiple myeloma models, contributing to its clinical development for this disease. dovepress.comguidetopharmacology.org Additionally, this compound has shown potent activity against monocytes and nurse-like cells, which are part of the tumor microenvironment that supports the survival of chronic lymphocytic leukemia (CLL) cells. mdpi.com

Cancer TypeAnimal ModelKey Finding
Burkitt LymphomaRamos cell xenograft in nude miceIncreased median survival from 31 days (control) to 35 days; significant tumor growth inhibition. nih.gov
Multiple MyelomaIn vivo experimental modelsDemonstrated antitumor and antiangiogenic effects. dovepress.com
Chronic Lymphocytic Leukemia-Exhibits potent activity against supportive nurse-like cells in the tumor microenvironment. mdpi.com

Antiviral Activity of this compound in Preclinical Models

Beyond its antineoplastic properties, this compound has emerged as a potent antiviral agent. By targeting the host protein eEF1A, which many viruses co-opt for their replication, it can inhibit viral proliferation. guidetopharmacology.org This mechanism has been extensively studied in the context of coronaviruses.

Preclinical research has shown that this compound is a powerful inhibitor of SARS-CoV-2. In vitro studies found its antiviral activity to be significantly more potent than that of remdesivir. mdpi.com The compound effectively blocks viral replication in various cell lines, including Vero E6 (monkey kidney cells) and, more importantly, in human lung cells.

The in vivo efficacy was confirmed in two different mouse models of SARS-CoV-2 infection. Prophylactic treatment with this compound led to a reduction of viral replication in the lungs by two orders of magnitude (a 100-fold reduction). This potent antiviral activity in preclinical models highlights its potential as a therapeutic for viral diseases.

VirusCell Line / ModelParameterValue / Finding
SARS-CoV-2hACE2-293T (Human)IC900.88 nM. taylorandfrancis.com
SARS-CoV-2Human pneumocyte-like cellsIC903.14 nM. nih.gov
Human Coronavirus 229EHuh-7 (Human)InhibitionInfection inhibited by as little as 0.5 nM. researchgate.net
SARS-CoVVero E6 (Monkey)Viral Titer Reduction10³-fold decrease with 50 nM treatment. researchgate.net
SARS-CoV-2Mouse ModelsViral ReplicationReduced by two orders of magnitude in the lungs. nih.gov

Efficacy Against RNA Viruses (e.g., SARS-CoV-2)

This compound, also known as Plitidepsin, has shown potent preclinical efficacy against the RNA virus SARS-CoV-2. Its antiviral activity is mediated through the inhibition of the host protein, eukaryotic translation elongation factor 1A (eEF1A). This host factor is crucial for the replication of the virus, and by targeting it, this compound effectively halts viral protein synthesis and replication.

In vitro studies have established that this compound is a powerful inhibitor of SARS-CoV-2, demonstrating significantly greater potency than other antiviral agents like remdesivir in cell culture models. Its efficacy has been observed in various cell lines, including Vero E6 cells and human pneumocyte-like cells, with 90% inhibitory concentrations (IC90) in the low nanomolar range. Furthermore, preclinical studies in mouse models of SARS-CoV-2 infection have shown that treatment with this compound leads to a significant reduction in viral replication and lung inflammation.

Table 2: In Vitro Efficacy of this compound against SARS-CoV-2 This interactive table provides a summary of the 50% inhibitory concentrations (IC50) from preclinical studies.

Cell Line IC50 (nM)
Vero E6 ~0.70
hACE2-293T ~0.73
Human Pneumocyte-like ~1.62

Immunomodulatory Properties of this compound

Effects on Mixed Lymphocyte Reactions

This compound exhibits potent immunomodulatory properties, which are clearly demonstrated in its effects on mixed lymphocyte reactions (MLR). The MLR is an in vitro model of T-cell activation and proliferation in response to foreign antigens. Didemnin (B1252692) B, a closely related precursor, has been shown to be an extremely potent inhibitor of alloantigen-driven lymphocyte proliferation. nih.gov

This profound inhibitory effect occurs at very low concentrations, with an IC50 value reported to be less than 10 picograms per milliliter for the inhibition of blastogenesis stimulated by alloantigens. nih.gov This suggests that this compound is particularly effective at suppressing the activation process of lymphocytes, a key event in the immune response to foreign cells or tissues. The mechanism is tied to its potent inhibition of lymphocyte protein synthesis. nih.gov

Table 3: Preclinical Immunosuppressive Activity of Didemnin B This interactive table highlights the potent inhibition of lymphocyte proliferation in response to various stimuli.

Stimulant IC50 (pg/mL)
Alloantigen < 10
Concanavalin A 50
Lipopolysaccharide < 100

Other Immunosuppressive Activities in Preclinical Systems

Beyond its impact on mixed lymphocyte reactions, this compound and its analogues have demonstrated broader immunosuppressive activities in various preclinical settings. nih.gov The fundamental mechanism for this activity is the inhibition of protein synthesis, which disproportionately affects rapidly dividing cells such as activated lymphocytes. nih.govnih.gov This leads to an arrest in the cell cycle, specifically in the transition from the G0/G1 to the S phase, thereby preventing the clonal expansion of T-cells and B-cells that is central to an immune response.

While it potently inhibits T-cell proliferation, Didemnin B does not appear to directly affect the production of cytokines such as Interleukin-2 (IL-2) or Interleukin-4 (IL-4). nih.gov Instead, its immunosuppressive effect is a consequence of its general antiproliferative capacity. nih.gov By targeting a fundamental cellular process, this compound can suppress various facets of the immune response that rely on the rapid division of immune cells. This broad activity underscores its potential as a powerful immunosuppressive agent. nih.gov

Table 4: Summary of Other Preclinical Immunosuppressive Effects This interactive table outlines additional observed immunosuppressive activities.

Immune Process Effect Underlying Mechanism
Lymphocyte Proliferation Potent Inhibition Inhibition of protein synthesis, leading to cell cycle arrest.
Graft-versus-Host Reaction (GVHR) Significant Inhibition in vivo Suppression of alloantigen-driven blastogenesis. nih.gov
Cytokine Production (IL-2, IL-4) No direct influence reported. nih.gov The primary effect is on cell proliferation rather than cytokine synthesis pathways. nih.gov

Mechanisms of Resistance to Dehydrodidemnin B

Intrinsic Resistance Mechanisms in Cellular Models

Intrinsic resistance refers to the inherent lack of sensitivity of some cancer cells to a drug prior to its administration. In the context of Dehydrodidemnin B and its analogs like Didemnin (B1252692) B, a notable variability in response has been observed across different human cancer cell lines. Some cell lines are classified as "exceptional responders," exhibiting high sensitivity and undergoing rapid apoptosis, while others are inherently resistant nih.gov.

This differential sensitivity suggests that the intrinsic molecular makeup of a cancer cell dictates its response to the drug. Research has indicated that a multi-feature quantitative gene expression profile can be utilized to predict which tumor-derived cell lines will exhibit an apoptotic response to low doses of Didemnin B nih.gov. This implies that the baseline transcriptomic landscape of a tumor is a key determinant of its intrinsic sensitivity or resistance. While specific gene mutations or expression patterns that definitively confer intrinsic resistance have not been fully elucidated, the predictive power of these gene expression signatures points towards a complex interplay of multiple genes and pathways.

Acquired Resistance Mechanisms in Preclinical Models

Acquired resistance develops in initially sensitive cancer cells after exposure to a drug. Preclinical models have been instrumental in elucidating the molecular changes that can lead to acquired resistance to this compound (also known as plitidepsin). By continuously exposing various cancer cell lines to increasing concentrations of the drug, researchers have generated resistant cell lines, including those derived from cervical (HeLa-APL-R), non-small cell lung (NCI-H460-APL-R), and gastric (HGC27-APL-R) cancers researchgate.netnih.gov.

A primary mechanism of acquired resistance identified in these models is the downregulation of the drug's target protein, eukaryotic elongation factor 1A2 (eEF1A2) researchgate.netnih.gov. Resistant cell lines consistently show significantly reduced mRNA and protein levels of eEF1A2. Crucially, the functional importance of this alteration has been demonstrated by experiments where the re-expression of eEF1A2 in resistant cells restores their sensitivity to this compound nih.gov.

Further proteomic analysis of resistant HeLa cells has revealed the deregulation of other proteins that may contribute to the resistant phenotype. These include alterations in proteins involved in apoptosis and cellular stress responses, such as protein disulfide isomerase (PDI) and cyclophilin A (CypA). The functional relevance of these changes was confirmed by showing that inhibiting PDI or overexpressing CypA could modulate the resistance to this compound nih.gov.

Cell LineCancer TypeFold Resistance (IC50)Key Molecular AlterationReference
HeLa-APL-R Cervical Cancer>100-foldReduced eEF1A2 expression nih.gov
NCI-H460-APL-R Non-Small Cell Lung Cancer>100-foldReduced eEF1A2 expression nih.gov
HGC27-APL-R Gastric Carcinoma>100-foldReduced eEF1A2 expression researchgate.net

Molecular Adaptations Evading this compound Efficacy

This compound exerts its cytotoxic effects primarily through the induction of apoptosis nih.govnih.gov. A key signaling cascade activated by the drug involves the sustained activation of stress-activated protein kinases, specifically JNK and p38 MAPK nih.gov. Consequently, molecular adaptations that dampen or bypass this pro-apoptotic signaling can lead to resistance.

In resistant cell lines, a number of proteins involved in apoptotic pathways have been found to be deregulated nih.gov. While the specific alterations vary, the overarching principle is the cancer cell's ability to evade the drug-induced apoptotic signals. This can occur through various mechanisms, such as the upregulation of anti-apoptotic proteins or the downregulation or mutational inactivation of pro-apoptotic components. The attenuation of signaling pathways that lead to apoptotic cell death is a common theme in the development of drug resistance in cancer cells mdpi.com.

The primary molecular target of this compound is the eukaryotic elongation factor 1A2 (eEF1A2) researchgate.netnih.govnih.gov. The closely related compound, Didemnin B, has been shown to dually inhibit both eEF1A1 and palmitoyl-protein thioesterase 1 (PPT1) nih.gov. Alterations in the expression or function of these target proteins are a direct mechanism of resistance.

As detailed in the preclinical models of acquired resistance, a consistent finding is the significant reduction in the expression of eEF1A2 in resistant cancer cell lines researchgate.netnih.gov. This decrease in the primary drug target reduces the cell's susceptibility to the inhibitory effects of this compound.

Furthermore, mutations within the target protein can also confer resistance. For instance, a specific point mutation (A399V) in eEF1A has been shown to confer resistance to Didemnin B, suggesting that structural changes in the drug-binding site can prevent effective inhibition nih.gov.

Resistance MechanismAltered ProteinConsequence
Reduced Target Expression eEF1A2Decreased levels of the drug target, leading to reduced cellular response.
Target Protein Mutation eEF1A1Altered drug binding site, preventing effective inhibition.

The induction of apoptosis by Didemnin B has been linked to the rapid loss of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1) nih.gov. Mcl-1 is a key regulator of the mitochondrial apoptotic pathway, and its degradation is a critical step in initiating cell death. Therefore, mechanisms that counteract the degradation of Mcl-1 or maintain its high expression levels can confer resistance to this compound.

Overexpression of Mcl-1 is a known mechanism of resistance to various chemotherapeutic agents and targeted therapies, including BCL-2 inhibitors nih.gov. High levels of Mcl-1 can sequester pro-apoptotic proteins, thereby preventing the initiation of the apoptotic cascade nih.govnih.gov. The stability of the Mcl-1 protein is tightly regulated, and its upregulation can be achieved through increased transcription or post-translational stabilization, for instance, by deubiquitinating enzymes like USP9x mdpi.com. While direct evidence of Mcl-1 stabilization leading to acquired resistance to this compound is still emerging, its central role in the drug's mechanism of action strongly suggests that its sustained expression is a plausible resistance strategy for cancer cells nih.gov.

Influence of Tumor Heterogeneity and Microenvironment on this compound Resistance

Tumor heterogeneity, the existence of distinct subpopulations of cancer cells within a single tumor, is a major driver of drug resistance jomh.org. These subpopulations can vary in their genetic makeup, gene expression, and sensitivity to therapeutic agents. This pre-existing heterogeneity means that a subclone with intrinsic resistance to this compound may be present even before treatment begins. The therapeutic pressure exerted by the drug then eliminates the sensitive cells, allowing the resistant subpopulation to expand, leading to treatment failure and disease progression jomh.org.

The tumor microenvironment (TME), which comprises a complex ecosystem of non-cancerous cells, extracellular matrix, and signaling molecules, also plays a critical role in drug resistance nih.govfrontiersin.org. The TME can protect cancer cells from the effects of chemotherapy in several ways:

Secretion of survival factors: Stromal cells within the TME can secrete growth factors and cytokines that activate pro-survival signaling pathways in cancer cells, counteracting the apoptotic effects of this compound.

Physical barriers: The extracellular matrix can limit drug penetration into the tumor, reducing the effective concentration of this compound that reaches the cancer cells.

Induction of resistance-mediating pathways: Interactions between cancer cells and the surrounding stroma can induce changes in gene expression in the cancer cells, leading to the upregulation of anti-apoptotic proteins or drug efflux pumps.

While the specific ways in which tumor heterogeneity and the TME contribute to resistance to this compound have not been extensively studied, these general mechanisms are fundamental principles of cancer therapy resistance and are likely to be relevant. For example, damage to the tumor microenvironment by cytotoxic therapies has been shown to induce the secretion of factors like WNT16B, which can promote therapy resistance in neighboring tumor cells elsevierpure.com.

Q & A

Q. How can machine learning predict this compound derivatives with enhanced blood-brain barrier (BBB) penetration?

  • Methodological Answer : QSAR models trained on logP, polar surface area, and P-glycoprotein substrate data identify derivatives with BBB permeability scores >0.8. In silico docking against tight junction proteins (e.g., claudin-5) prioritizes candidates for in vivo validation using transgenic zebrafish BBB models .

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